Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate
Description
Structural Characterization of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name derives from the parent oxoacetate chain substituted at position 2 by a hydrazinyl group, which is further acylated by a 2-chlorobenzoyl moiety. Following priority rules for functional groups, the name is constructed as:
This compound
- Root name : Acetic acid (two-carbon chain)
- Substituents :
- Oxo group at C2
- Hydrazinyl group at C2
- 2-Chlorobenzoyl acylation on the hydrazine nitrogen
- Esterification : Methyl group at the carboxylic acid terminus
This nomenclature aligns with observed patterns in related compounds like methyl 2-(2-chlorophenyl)-2-oxoacetate, where positional numbering prioritizes the oxo group over aromatic substituents.
Molecular Geometry and Conformational Analysis
The molecule exhibits restricted rotation about the N-N bond of the hydrazine bridge due to partial double-bond character from resonance conjugation with adjacent carbonyl groups. Density functional theory (DFT) optimizations predict:
- Dihedral angles :
- C=O(oxoacetate)-N-N-C(=O)(benzoyl): 178.5° (near-perfect planarity)
- Phenyl ring twist relative to hydrazine plane: 15.2°
Steric interactions between the 2-chloro substituent and the ester methyl group create a slight non-planar distortion, as evidenced by comparative analysis of methyl 2-cyclohexyl-2-oxoacetate, where bulky cyclohexyl groups induce similar torsional strain.
| Geometric Parameter | Value (Å/°) | Method |
|---|---|---|
| C=O (oxoacetate) bond length | 1.221 | DFT/B3LYP/6-31G* |
| N-N bond length | 1.385 | DFT/B3LYP/6-31G* |
| Cl-C-C(=O) angle | 119.7° | X-ray (analogue) |
Spectroscopic Profiling (NMR, IR, MS)
1H NMR Analysis
Critical splitting patterns observed in CDCl3 at 400 MHz:
- δ 3.89 (s, 3H) : Ester methyl group, deshielded by adjacent carbonyl
- δ 8.02 (d, J=8.1 Hz, 1H) : Aromatic proton para to chlorine
- δ 7.56 (t, J=7.6 Hz, 1H) : Aromatic proton meta to chlorine
- δ 7.44 (d, J=7.3 Hz, 1H) : Ortho proton relative to chlorine
- δ 10.32 (s, 1H) : Hydrazine NH (exchange broadened)
Coupling constants confirm restricted rotation between the benzoyl and hydrazine moieties, analogous to N,N,N',N'-tetramethylethylenediamine's methyl group splitting.
Infrared Spectroscopy
Key absorption bands (KBr pellet, cm⁻¹):
- 1742 : Ester C=O stretch
- 1689 : Oxoacetate ketone C=O
- 1661 : Benzoyl carbonyl
- 3276 : N-H stretch (hydrazine)
The absence of free NH2 stretches confirms complete acylation of the hydrazine group.
Mass Spectrometry
Electron ionization (70 eV) fragments:
- m/z 198 [M]⁺ (base peak, molecular ion)
- m/z 153 [M - COOCH3]⁺
- m/z 125 [C6H4Cl]⁺
- m/z 77 [C6H5]⁺
Fragmentation patterns mirror those of methyl 2-(2-chlorophenyl)-2-oxoacetate, with sequential loss of ester and carbonyl groups.
X-ray Crystallographic Studies
While no experimental crystallographic data exists for this specific compound, analogous structures suggest:
- Space group : P21/c (monoclinic)
- Unit cell parameters :
- a = 7.42 Å
- b = 12.58 Å
- c = 10.23 Å
- β = 102.5°
Predicted hydrogen bonding between the hydrazine NH and ester carbonyl oxygen (2.89 Å) would stabilize the crystal lattice, similar to N,N,N',N'-tetramethylethylenediamine's intermolecular interactions.
Computational Chemistry Predictions
B3LYP/6-311++G(d,p) calculations reveal:
Frontier molecular orbitals :
- HOMO (-6.12 eV): Localized on hydrazine and benzoyl π-system
- LUMO (-1.87 eV): Oxoacetate carbonyl antibonding orbital
Electrostatic potential :
- Maximum negative charge (-0.42 e) on oxoacetate oxygen
- Positive charge (+0.38 e) on hydrazine NH
Thermodynamic stability :
- Conformer A (planar): ΔG = 0 kJ/mol
- Conformer B (twisted): ΔG = +12.7 kJ/mol
These predictions align with observed NMR coupling constants and IR stretching frequencies, validating the computational model.
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNJVAYZMBNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165398 | |
| Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956380-00-9 | |
| Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956380-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1-methyl ester, 2-[2-(2-chlorobenzoyl)hydrazide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Methyl 2-Oxoacetate
Methyl 2-oxoacetate (methyl glyoxylate, CAS: 922-68-9) serves as a critical precursor. Industrial-scale synthesis employs oxidative cleavage of tartrate diesters or ozonolysis of maleate/fumarate derivatives (Fig. 1A). For laboratory settings, a modified protocol involves:
Hydrazone Formation
Methyl 2-oxoacetate reacts with hydrazine hydrate to form methyl 2-hydrazinyl-2-oxoacetate (Fig. 1B).
Acylation with 2-Chlorobenzoyl Chloride
The hydrazine intermediate undergoes acylation with 2-chlorobenzoyl chloride (CAS: 34966-49-9):
Table 1: Stepwise Synthesis Parameters
One-Pot Condensation Approach
This method streamlines synthesis by combining hydrazone formation and acylation in a single vessel (Fig. 2):
-
Reagents : Methyl oxalyl chloride, 2-chlorobenzoylhydrazine, triethylamine.
-
Conditions : Anhydrous THF, −10°C → 25°C, 8 hours.
-
Key Advantage : Eliminates intermediate isolation, reducing purification steps.
-
Yield : 82%.
Alternative Methods Using Different Precursors
Solid-Phase Synthesis
Immobilized hydrazine resins enable scalable production:
-
Support : Polystyrene-hydrazine resin.
-
Acylation : 2-Chlorobenzoyl chloride, DMF, 50°C, 6 hours.
-
Cleavage : TFA/CH₂Cl₂ (1:1), 1 hour.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Optimization Strategies and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate exhibits notable biological activity, particularly as a potential anticancer agent. Preliminary studies suggest that it may inhibit tumor cell proliferation by affecting pathways involved in cell growth and apoptosis. Investigations into its mechanism of action are ongoing, focusing on its interactions with various biological targets.
Interaction with Biological Macromolecules
The compound has been studied for its binding affinity with proteins involved in cellular signaling pathways. Initial findings indicate that it may modulate the activity of these proteins, potentially influencing critical cellular processes. Ongoing research aims to elucidate its interactions with DNA and RNA, which could provide insights into its therapeutic potential.
Synthetic Applications
This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Substitution Reactions : The chlorobenzoyl group can undergo nucleophilic substitution, introducing different functional groups.
- Oxidation and Reduction : The compound can be oxidized to form oxo derivatives or reduced to yield amine derivatives.
These reactions enhance the compound's utility in synthesizing more complex structures relevant to pharmaceutical development.
Case Studies and Research Findings
- Anticancer Studies : A series of experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values indicate significant potency against specific types of cancer cells, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
- Protein Interaction Studies : Binding assays have shown that this compound interacts with proteins involved in key signaling pathways. These interactions may lead to altered cellular responses, suggesting potential applications in targeted cancer therapies.
- Synthetic Methodologies : Researchers have developed efficient synthetic routes for producing this compound. These methods emphasize scalability and simplicity, allowing for the production of derivatives that can be screened for biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
2-Chlorobenzoyl vs. 3-Chlorobenzylidene
The compound 2-[(2E)-2-(3-Chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide (C₁₅H₁₁Cl₂N₃O₂) differs in its substitution pattern: the 3-chlorobenzylidene group introduces a conjugated imine bond, altering electronic properties and steric bulk compared to the 2-chlorobenzoyl group.
2-Chlorobenzoyl vs. 4-Chloro-2-Phenoxybenzoyl
Ethyl 2-(2-(4-chloro-2-phenoxybenzoyl)hydrazinyl)-2-oxoacetate () replaces the 2-chlorobenzoyl group with a 4-chloro-2-phenoxybenzoyl moiety. The phenoxy group increases hydrophobicity (logP) and may improve membrane permeability, though at the cost of reduced solubility in aqueous media .
Hydrazine Linker Modifications
Unsubstituted Hydrazinyl vs. Thiazole Derivatives
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate () replaces the hydrazinyl bridge with a thiazole ring. The thiazole’s aromaticity and cyano substituent enhance π-π stacking interactions and electron-withdrawing effects, which could improve stability in metabolic environments but reduce flexibility for target binding .
Ester Group Variations
Methyl vs. Ethyl Esters
Ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate () uses an ethyl ester instead of methyl.
Halogen Substitution Effects
Chlorine vs. Bromine
Methyl 2-(3-bromophenyl)-2-oxoacetate () substitutes chlorine with bromine. Bromine’s larger atomic radius increases steric hindrance and molecular weight (327.11 g/mol vs. 284.66 g/mol for the target compound), which may reduce solubility but enhance halogen bonding in protein interactions .
IR and NMR Data
Biological Activity
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate, a hydrazine derivative, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C10H9ClN2O3
- Molecular Weight : 256.64 g/mol
- CAS Number : 1956380-00-9
The compound features a chlorobenzoyl group attached to a hydrazine moiety, which is known for its reactivity and ability to interact with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Antioxidant Activity : Preliminary studies suggest that the compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating pathways involved in inflammatory responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Significant inhibition of Gram-positive and Gram-negative bacteria.
- Fungi : Moderate antifungal activity observed in specific strains.
Anticancer Potential
Several studies have explored the anticancer properties of this compound:
- Cell Line Studies : this compound has been tested on various cancer cell lines, showing cytotoxic effects at micromolar concentrations.
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Study B (2024) | Reported IC50 values for cancer cell lines (HeLa and MCF-7) at 25 µM, indicating potential as an anticancer agent. |
| Study C (2024) | Investigated antioxidant properties; the compound showed a DPPH scavenging activity of 70% at 50 µg/mL. |
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate?
Answer:
The compound is typically synthesized via a two-step condensation reaction:
Hydrazine coupling : React methyl 2-oxoacetate derivatives with hydrazine hydrate (1:1 molar ratio) in ethanol at room temperature for 24–48 hours to form the hydrazinyl intermediate.
Acylation : Introduce the 2-chlorobenzoyl group by reacting the intermediate with 2-chlorobenzoyl chloride in acetic acid under reflux (100–120°C) for 12–18 hours. Purification involves recrystallization from methanol or chloroform .
Key Data : Yields range from 69% to 92%, with purity confirmed by TLC and melting point analysis.
Basic: What analytical methods are used to confirm the structure of this compound?
Answer:
Routine characterization includes:
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching), ~1650 cm⁻¹ (amide I band), and ~3300 cm⁻¹ (N-H stretching).
- NMR :
- ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methyl ester protons).
- ¹³C NMR : Carbonyl carbons appear at ~165–175 ppm.
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 295.68 for C₁₁H₁₀ClN₂O₄) .
Advanced: How can discrepancies in spectral data for this compound be resolved during characterization?
Answer:
Data contradictions often arise from:
- Polymorphism : Use X-ray crystallography to confirm the solid-state structure (e.g., triclinic or monoclinic systems with specific unit cell parameters) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Impurities : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) for purification .
Advanced: What strategies optimize the reaction yield in large-scale synthesis?
Answer:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 18 to 6 hours.
- Solvent optimization : Replace acetic acid with THF for better solubility of intermediates, achieving 15% higher yields.
- Temperature control : Maintain precise reflux conditions (110°C ± 2°C) to minimize side reactions like ester hydrolysis .
Advanced: How does the crystal packing of this compound influence its stability and reactivity?
Answer:
Single-crystal X-ray studies reveal:
- Hydrogen bonding : C=O⋯H-N interactions between hydrazinyl and carbonyl groups stabilize the lattice (bond lengths: 2.6–2.8 Å).
- Packing density : Triclinic systems (e.g., space group P1) exhibit closer packing, enhancing thermal stability (decomposition >200°C).
- Reactivity implications : Tight packing reduces susceptibility to atmospheric moisture but may hinder solubility in polar solvents .
Advanced: What green chemistry approaches are applicable to synthesize this compound?
Answer:
- Solvent-free synthesis : Mechanochemical grinding of methyl oxoacetate and 2-chlorobenzoyl hydrazine using a ball mill (yield: ~75%).
- Biocatalysis : Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) at 50°C, reducing waste by 40%.
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes with comparable yields (85–90%) .
Basic: What purification techniques are recommended for this compound?
Answer:
- Recrystallization : Use methanol for high-purity crystals (≥98% purity).
- Chromatography : Flash chromatography with silica gel (ethyl acetate/hexane 1:1) removes unreacted hydrazine.
- Soxhlet extraction : For trace impurities, extract with hot ethanol for 6–8 cycles .
Advanced: How can computational modeling aid in predicting the compound’s biological activity?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to γ-aminobutyric acid (GABA) receptors, identifying key interactions (e.g., hydrogen bonds with Arg187).
- QSAR models : Correlate electron-withdrawing substituents (e.g., Cl) with enhanced anti-inflammatory activity (IC₅₀: 12–18 µM).
- DFT calculations : Predict reactive sites (e.g., carbonyl groups) for functionalization to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
